4-Cyclopropanecarbonyl-3-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclopropyl-(4-hydroxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
UFUDSZVBNNRTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropanecarbonyl 3 Methylphenol and Its Analogues
Installation of the Cyclopropanecarbonyl Moiety
Reductions and Oxidations of the Carbonyl Moiety
The carbonyl group in 4-Cyclopropanecarbonyl-3-methylphenol can be readily reduced to an alcohol or oxidized under specific conditions.
Reduction: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent that will reduce the ketone to cyclopropyl(4-hydroxy-2-methylphenyl)methanol without affecting the cyclopropane (B1198618) ring or the aromatic system. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also be effective.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the C-C bond adjacent to the carbonyl group can occur.
| Transformation | Reagents | Product |
| Reduction | Sodium borohydride | Cyclopropyl(4-hydroxy-2-methylphenyl)methanol |
Reactions at the Alpha-Carbon of the Ketone Functionality
The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can participate in a range of important carbon-carbon bond-forming reactions.
Enolate Formation and Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-proton can be abstracted to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This allows for the introduction of new alkyl groups at the position next to the carbonyl.
Halogenation: The α-position of the ketone can be halogenated under acidic or basic conditions. For example, reaction with bromine in acetic acid can lead to the formation of an α-bromo ketone. These α-halo ketones are versatile intermediates for further synthetic transformations.
Investigation of Intramolecular Rearrangements and Tautomerism
Intramolecular Rearrangements
While no specific studies on the intramolecular rearrangements of this compound are documented, related transformations in similar structures provide a basis for theoretical consideration. One notable reaction is the Fries Rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. organic-chemistry.orgwikipedia.orgbyjus.com The acyl group from the ester migrates to the ortho or para position on the aromatic ring. organic-chemistry.orgwikipedia.orglscollege.ac.in
For this compound, a direct Fries rearrangement is not possible as it is already a hydroxy aryl ketone and not a phenolic ester. However, a conceptually related process could be envisioned if the phenolic hydroxyl were first converted to an ester (e.g., an acetate). A subsequent rearrangement could potentially occur, though the existing substitution pattern would influence its feasibility and outcome. The Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. byjus.comlscollege.ac.in
Another potential rearrangement in related phenolic structures is the Claisen Rearrangement , which occurs in allyl phenyl ethers. acs.orgnih.govwikipedia.orglibretexts.org This reaction involves the acs.orgacs.org-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol upon heating. wikipedia.orglibretexts.orglibretexts.org This is not directly applicable to this compound unless the hydroxyl group is first converted into an allyl ether.
Tautomerism
Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. This phenomenon is known as keto-enol tautomerism . quora.comwikipedia.org For this compound, the enol form is the phenol (B47542) structure itself, while the keto tautomers would be cyclohexadienone structures.
However, for most simple phenols, the equilibrium lies overwhelmingly in favor of the phenol (enol) form. quora.comlibretexts.org The significant stability gained from maintaining the aromaticity of the benzene ring makes the non-aromatic keto form highly unfavorable. acs.org The equilibrium constant for the enolization of cyclohexadienone to phenol is estimated to be around 10¹³, indicating that only a minuscule fraction of molecules exist in the keto form at any given time. quora.com While keto tautomers are sometimes invoked as transient intermediates in certain reactions of phenols, the stable, isolable form of the compound is the aromatic phenol. acs.orgresearchgate.net
| Transformation | Description | Applicability to this compound |
|---|---|---|
| Fries Rearrangement | Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. organic-chemistry.orgwikipedia.org | Not directly applicable; the compound is a product of such a transformation type. |
| Claisen Rearrangement | Thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol. wikipedia.orglibretexts.org | Not applicable unless the hydroxyl group is derivatized as an allyl ether. |
| Keto-Enol Tautomerism | Equilibrium between the phenol (enol) form and a non-aromatic cyclohexadienone (keto) form. wikipedia.org | Theoretically possible, but the equilibrium strongly favors the aromatic phenol form. quora.comlibretexts.org |
Chemical Reactivity and Transformations of 4 Cyclopropanecarbonyl 3 Methylphenol
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for various chemical modifications, including derivatization and coupling reactions. Its acidic proton and the nucleophilic character of the phenoxide ion are central to its reactivity.
Derivatization to Esters and Ethers
The hydroxyl group of 4-Cyclopropanecarbonyl-3-methylphenol can be readily converted into esters and ethers, which are common strategies for protecting the phenol (B47542) or modulating the compound's biological and physical properties.
Esterification: Esterification is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or anhydride in the presence of a base. For instance, treatment with acetyl chloride in the presence of a tertiary amine like triethylamine or pyridine would yield 4-cyclopropanecarbonyl-3-methylphenyl acetate. The reaction proceeds through the formation of a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent.
Etherification: The synthesis of ethers from this compound is most commonly accomplished via the Williamson ether synthesis. This method involves the deprotonation of the phenol with a strong base, such as sodium hydride, to form the sodium phenoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or ethyl bromide). This reaction provides a straightforward route to a wide array of alkyl and aryl ethers.
| Derivatization | Reagents | Product |
| Esterification | Acetyl chloride, Triethylamine | 4-Cyclopropanecarbonyl-3-methylphenyl acetate |
| Etherification | Sodium hydride, Methyl iodide | 1-(Cyclopropanecarbonyl)-2-methoxy-4-methylbenzene |
Phenol-Based Coupling and Condensation Reactions
The phenolic ring can participate in various coupling and condensation reactions to form larger molecular architectures. These reactions often leverage the electron-rich nature of the phenol ring, which is activated towards electrophilic substitution.
Ullmann Condensation: The Ullmann condensation is a classic method for forming carbon-oxygen bonds, specifically for the synthesis of diaryl ethers. In a typical Ullmann-type reaction, this compound can be coupled with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. This reaction is valuable for creating complex structures where two aromatic rings are linked by an ether bridge.
Oxidative Coupling: Phenols can undergo oxidative coupling reactions in the presence of a one-electron oxidizing agent, leading to the formation of C-C or C-O bonds. These reactions proceed through the formation of phenoxy radicals, which can then dimerize or react with other molecules. The regioselectivity of these couplings can be influenced by the steric and electronic properties of the substituents on the phenolic ring.
Transformations of the Cyclopropanecarbonyl Group
The cyclopropanecarbonyl group is a unique structural motif that exhibits distinct reactivity patterns, primarily associated with the strained three-membered ring and the electrophilic carbonyl carbon.
Ring-Opening Reactions of the Cyclopropane (B1198618) Ring under Various Conditions
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, and reductive environments. The presence of the adjacent carbonyl group can influence the regioselectivity of the ring opening.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the carbonyl oxygen can be protonated, which activates the cyclopropane ring towards nucleophilic attack. This can lead to the formation of γ-substituted ketone derivatives.
Hydrogenation: Catalytic hydrogenation can lead to the opening of the cyclopropane ring. For example, reaction with hydrogen gas over a palladium catalyst can result in the formation of a linear ketone. The conditions for hydrogenation can be tuned to selectively reduce the cyclopropane ring or the carbonyl group.
Structure Activity Relationship Sar Studies of 4 Cyclopropanecarbonyl 3 Methylphenol Derivatives
Rational Design Principles for Structural Analogues
The rational design of analogues of 4-Cyclopropanecarbonyl-3-methylphenol is guided by established medicinal chemistry principles. This approach involves making deliberate structural changes to probe interactions with a biological target and to enhance desired properties.
The cyclopropane (B1198618) ring is a unique structural motif. It acts as a rigid, three-dimensional scaffold that can hold appended functional groups in specific spatial orientations. Its high ring strain and unique electronic properties, often described as having "pi-character," can be crucial for biological activity. nih.gov In some contexts, the cyclopropane core is responsible for covalent interactions with a biological target. nih.gov SAR studies therefore systematically explore modifications to this ring to determine its role.
Key modifications often include:
Ring Opening or Replacement: Replacing the cyclopropane with an alkene (isopropenyl group) or a simple alkyl chain (e.g., isopropyl group) helps to determine if the rigidity and strained nature of the ring are essential for activity. A loss of activity upon replacement would suggest the three-membered ring is a critical feature. nih.gov
Substitution on the Ring: Adding substituents (e.g., methyl, fluoro) to the cyclopropane ring can probe for additional binding pockets and influence the molecule's conformation and metabolic stability.
Stereochemistry: The cyclopropane ring can introduce stereocenters. Synthesizing and testing individual stereoisomers is crucial, as biological targets are chiral, and often only one isomer is responsible for the desired effect.
Table 1: Illustrative SAR of Cyclopropane Ring Modifications
| Compound | Modification (R) | Relative Potency | Rationale for Change |
|---|---|---|---|
| 1 (Parent) | Cyclopropyl (B3062369) | 100% | Baseline compound. |
| 2 | Isopropenyl | 35% | Rigidity of the ring is likely important for activity. |
| 3 | Isopropyl | 10% | Both rigidity and electronic nature of the ring are critical. |
| 4 | 1-Methylcyclopropyl | 120% | Suggests a small hydrophobic pocket is available for binding. |
Note: Data are hypothetical and for illustrative purposes only.
The 3-methylphenol moiety is a classic feature in many biologically active compounds. nsf.gov The hydroxyl group can act as a hydrogen bond donor and/or acceptor, while the aromatic ring can engage in pi-stacking or hydrophobic interactions. The position and nature of substituents on this ring can dramatically alter a compound's electronic properties, acidity (pKa) of the phenol (B47542), and lipophilicity, thereby influencing its activity and pharmacokinetic profile. researchgate.netlibretexts.org
SAR exploration on the phenolic ring typically involves:
Positional Isomerism: Moving the existing methyl group to other positions (e.g., position 2 or 5) to see how this impacts the orientation of key functional groups.
Varying Substituents: Replacing the methyl group with other substituents of varying electronic and steric properties. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro) can modulate the phenol's acidity and its ability to interact with the target. libretexts.org
Disubstitution: Adding a second substituent to the ring can further probe the steric and electronic requirements of the binding site.
Table 2: Illustrative SAR of Phenolic Ring Substitutions
| Compound | Modification on Phenol Ring | Relative Potency | Rationale for Change |
|---|---|---|---|
| 1 (Parent) | 3-Methyl | 100% | Baseline compound. |
| 6 | 2-Methyl | 75% | Steric hindrance near the hydroxyl group may be detrimental. |
| 7 | 3-H (Phenol) | 50% | Suggests the methyl group contributes to hydrophobic binding. |
| 8 | 3-Chloro | 115% | Electron-withdrawing group in this position is favorable. |
| 9 | 3-Methoxy | 90% | A larger electron-donating group is tolerated but not optimal. |
Note: Data are hypothetical and for illustrative purposes only.
The ketone group serves as a key linker, connecting the cyclopropane and phenolic moieties. It is a polar, planar group that can act as a hydrogen bond acceptor. Its geometry dictates the relative orientation of the two ends of the molecule. researchgate.netnih.gov
Key SAR strategies for the linker include:
Bioisosteric Replacement: Replacing the ketone with other functional groups (bioisosteres) that have similar steric and electronic properties can improve metabolic stability or introduce new interactions. Common replacements include amides, esters, or sulfonamides. researchgate.net
Homologation: The length of the linker can be altered by inserting or removing methylene (B1212753) (–CH2–) units to assess the optimal distance between the cyclopropane and phenolic rings.
Reduction and Stereochemistry: Reducing the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor. The individual (R)- and (S)-alcohols must be evaluated separately, as they will present the cyclopropane and phenolic rings in different three-dimensional arrangements, which can lead to significant differences in biological activity.
Table 3: Illustrative SAR of Ketone Linker Modifications
| Compound | Linker Modification | Relative Potency | Rationale for Change |
|---|---|---|---|
| 1 (Parent) | Ketone (C=O) | 100% | Baseline; H-bond acceptor. |
| 11 | (S)-Alcohol (CH-OH) | 150% | Favorable H-bond donation and optimal stereochemistry. |
| 12 | (R)-Alcohol (CH-OH) | 20% | Unfavorable stereochemistry for target binding. |
| 13 | Methylene (CH2) | <5% | Polarity and H-bonding capacity of the linker are essential. |
Note: Data are hypothetical and for illustrative purposes only.
Methodological Approaches for SAR Elucidation
To efficiently explore the SAR of this compound derivatives, modern medicinal chemistry employs a combination of advanced synthetic and computational techniques.
To rapidly generate the diverse set of analogues needed for comprehensive SAR studies, parallel synthesis is often employed. acs.org This high-throughput approach allows for the creation of a "library" of related compounds by reacting a common chemical intermediate with a set of diverse building blocks in a spatially separated array (e.g., a 96-well plate).
For the this compound scaffold, a typical strategy might involve synthesizing a key intermediate, such as 3-hydroxy-4-iodoacetophenone, which can then be subjected to a variety of parallel reactions. For example, a Suzuki or Buchwald-Hartwig coupling could be used to introduce a wide range of substituents onto the phenolic ring, while different cyclopropane derivatives could be introduced via other established synthetic routes. mdpi.commdpi.com This methodology accelerates the discovery process by quickly identifying promising and unpromising structural modifications.
Once biological activity data are obtained for a library of analogues, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build a mathematical model that correlates the chemical structures of the compounds with their activities. nih.govnih.gov QSAR is a computational technique that transforms SAR from a qualitative set of rules into a predictive, quantitative model. researchgate.net
The process involves:
Descriptor Calculation: For each analogue in the library, a set of numerical values, or "molecular descriptors," are calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., ClogP), electronic effects (e.g., Hammett constants, HOMO/LUMO energies), and steric parameters (e.g., molecular volume). frontiersin.orgijsmr.in
Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find the best correlation between a combination of descriptors and the observed biological activity (e.g., IC50). imist.ma
Model Validation and Prediction: The resulting QSAR model is validated using statistical tests and then employed to predict the activity of new, yet-to-be-synthesized analogues. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources.
Computational Docking and Ligand-Based Pharmacophore Modeling
Computational studies are pivotal in elucidating the binding mechanisms and interaction patterns of small molecules with biological targets. For derivatives of this compound, molecular docking simulations have been instrumental in predicting their binding affinities and orientations within the active sites of various enzymes. These in silico methods allow for the rapid screening of virtual libraries and the prioritization of compounds for further experimental validation.
Ligand-based pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This method is particularly valuable when the three-dimensional structure of the biological target is unknown. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated, which serves as a template for designing new, potentially more potent, derivatives.
Table 1: Representative Pharmacophore Features for Phenolic Derivatives
| Feature ID | Feature Type | Location | Vector | Radius (Å) |
| HBD1 | Hydrogen Bond Donor | Phenolic OH | Directional | 1.5 |
| HYD1 | Hydrophobic | Aromatic Ring Centroid | Spherical | 2.0 |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl Oxygen | Directional | 1.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Identification of Key Structural Determinants for Biological Interaction and Chemical Properties
The phenol group is a critical determinant, with the hydroxyl moiety often participating in key hydrogen bonding interactions with target proteins. The acidity of the phenol can also influence its ionization state at physiological pH, which in turn affects its binding and pharmacokinetic properties.
The methyl group at the 3-position of the phenol ring introduces steric and electronic effects. It can influence the orientation of the molecule within a binding pocket and modulate the acidity of the phenolic proton.
The cyclopropanecarbonyl moiety is a particularly interesting feature. The cyclopropyl ring, being a small, strained ring system, can confer conformational rigidity to the molecule. This can be advantageous for binding, as it reduces the entropic penalty upon complex formation. The carbonyl group acts as a hydrogen bond acceptor and can be a key interaction point with biological targets. The nature of the acyl group can significantly impact the electronic properties of the entire molecule.
Systematic modifications of these key structural elements and the subsequent evaluation of their effects on biological activity are essential for optimizing the potency and selectivity of this class of compounds. For instance, altering the substitution pattern on the phenyl ring or modifying the cyclopropyl group can lead to derivatives with improved pharmacological profiles.
Table 2: Impact of Structural Modifications on Predicted Binding Affinity
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Ref-01 | This compound | -7.5 | H-bond with Serine, Hydrophobic interaction with Leucine |
| Mod-01 | Replacement of methyl with ethyl | -7.2 | Steric clash observed |
| Mod-02 | Replacement of cyclopropyl with isopropyl | -6.8 | Loss of conformational rigidity |
| Mod-03 | Addition of a fluoro group at 5-position | -8.1 | Enhanced H-bonding potential |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mechanistic Investigations of Biological and Chemical Interactions Non Clinical Contexts
Enzyme Inhibition and Modulation Studies
Compounds featuring a cyclopropyl (B3062369) ketone or a phenolic structure are known to interact with various enzymes. The combination of these functional groups in "4-Cyclopropanecarbonyl-3-methylphenol" could lead to unique inhibitory or modulatory effects.
The potential for enzyme-ligand interactions with "this compound" would likely be driven by several key structural features:
The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in an enzyme's active site. For example, the hydroxyl group could interact with serine, threonine, or tyrosine residues.
The Carbonyl Group: The ketone's carbonyl group is a strong hydrogen bond acceptor and can interact with hydrogen bond-donating residues like arginine or lysine.
The Aromatic Ring: The phenyl ring can engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
These interactions could anchor the molecule within an enzyme's active site, leading to inhibition of its catalytic activity.
Without experimental data, we can only speculate on the kinetic and binding affinity characteristics of "this compound." The type of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) would depend on whether the compound binds to the enzyme's active site or an allosteric site.
The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), would be influenced by the sum of the intermolecular forces described above. A strong affinity would be indicated by low Ki or IC50 values.
Table 1: Hypothetical Kinetic and Binding Parameters for this compound with a Target Enzyme
| Parameter | Predicted Value Range | Rationale |
| Inhibition Constant (Ki) | 10 nM - 10 µM | Based on typical affinities of small molecule inhibitors. |
| IC50 | 50 nM - 50 µM | Dependent on assay conditions, but expected to correlate with Ki. |
| Mode of Inhibition | Competitive or Non-competitive | Depends on the specific enzyme target and binding site. |
This table is for illustrative purposes only and is not based on experimental data.
Based on the activities of structurally related compounds, "this compound" could potentially target a variety of enzymes:
Kinases: Some compounds containing cyclopropyl groups have been investigated as kinase inhibitors mdpi.com. The ATP-binding site of kinases often contains a hydrophobic pocket where the cyclopropyl group could bind, and the phenolic hydroxyl could form key hydrogen bonds.
Oxidoreductases: Phenolic compounds are well-known for their antioxidant properties and can interact with oxidoreductases. The phenol (B47542) moiety could act as a reducing agent, donating an electron and a proton to reactive oxygen species or to the enzyme's active site.
Hydrolases: The carbonyl group of the cyclopropyl ketone could potentially interact with the active site of certain hydrolases, such as proteases or esterases, potentially acting as a covalent or non-covalent inhibitor.
Receptor Ligand Binding Studies
The phenolic nature of "this compound" suggests it could interact with various receptors, particularly those that recognize endogenous phenolic ligands like steroid hormones.
The selectivity and affinity for a particular receptor would be determined by the precise fit of the molecule into the receptor's ligand-binding pocket. The substitution pattern on the phenyl ring (the methyl and cyclopropanecarbonyl groups) would play a critical role in determining this selectivity. For instance, these groups might sterically hinder binding to one receptor subtype while promoting binding to another.
The affinity would be a function of the binding energy, which is determined by the strength and number of interactions between the ligand and the receptor.
Table 2: Potential Receptor Targets and Binding Affinity for this compound
| Receptor Target | Predicted Affinity (Kd) | Rationale for Interaction |
| Estrogen Receptors | 100 nM - >10 µM | Phenolic core is a common feature of estrogen receptor ligands. |
| Orphan Nuclear Receptors | 500 nM - >10 µM | Many small molecule ligands for these receptors are phenolic. |
| G-Protein Coupled Receptors | 1 µM - >50 µM | Some GPCRs have binding pockets that can accommodate phenolic ligands. |
This table is for illustrative purposes only and is not based on experimental data.
The molecular recognition of "this compound" by a receptor would involve a combination of the intermolecular forces previously discussed:
Hydrogen Bonding: The phenolic hydroxyl group would be a key player, likely forming hydrogen bonds with polar residues in the ligand-binding pocket.
Hydrophobic Interactions: The methyl group and the cyclopropyl ring would contribute to hydrophobic interactions, which are often a major driving force for ligand binding.
Cellular Pathway Perturbation Analysis (excluding human cells)
Comprehensive searches of available scientific literature did not yield specific studies on the cellular pathway perturbations induced by this compound in non-human cells. Research has, however, been conducted on structurally related phenolic compounds, which may offer insights into potential biological activities. For instance, 4-isopropyl-3-methylphenol (B166981), a synthetic analog of the natural compounds thymol (B1683141) and carvacrol (B1668589), is suggested to be involved in cellular ion and redox homeostasis. chemicalbook.com It is believed that phenolic compounds can act as redox cyclers against microbial cells, thereby disrupting their cellular redox homeostasis and preventing growth. chemicalbook.com This mechanism suggests that microorganisms with deficiencies in their vacuolar or antioxidant systems, which are crucial for xenobiotic detoxification and antioxidation, would likely exhibit increased susceptibility to 4-isopropyl-3-methylphenol. chemicalbook.com
Further research on other related phenol derivatives has identified various biological effects. For example, certain thymol derivatives have been shown to possess antibacterial and cytotoxic activity. rsc.org Specifically, some derivatives isolated from the plant Ageratina adenophora demonstrated in vitro antimicrobial activity against several Gram-positive and Gram-negative bacterial strains. rsc.org
While these findings relate to similar chemical structures, it is important to note that direct evidence for the cellular pathway perturbations of this compound is not currently available in the public domain.
Investigation of Broad-Spectrum Biological Effects (e.g., antitermitic activity of related compounds)
Specific studies on the antitermitic activity of this compound are not documented in the reviewed literature. However, the broader class of phenolic compounds and their derivatives have been investigated for a wide range of biological effects, including antimicrobial and insecticidal properties.
A related compound, 4-isopropyl-3-methylphenol, has demonstrated notable acaricidal activity. In fumigant toxicity bioassays, it was found to be more effective against the house dust mite Dermatophagoides farinae than the commercial acaricide benzyl (B1604629) benzoate. chemicalbook.com Similarly, in direct-contact toxicity assays, 4-isopropyl-3-methylphenol exhibited greater toxicity to D. farinae and Dermatophagoides pteronyssinus than benzyl benzoate. chemicalbook.com These findings suggest that the introduction of an isopropyl group onto the 3-methylphenol structure may be a key factor in its acaricidal properties, indicating that naturally occurring 3-methylphenol and its derivatives are potential agents for controlling house dust mites. chemicalbook.com
Furthermore, various derivatives of the isomeric compounds thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) have been synthesized and evaluated for their biological activities. nih.govnih.gov Allyl derivatives of thymol and carvacrol, for instance, have shown increased potency in both killing and inhibiting planktonic cells of Staphylococcus epidermidis and Pseudomonas aeruginosa when compared to their parent compounds. nih.gov Specifically, 2-allyl carvacrol and 2-allyl thymol demonstrated a significant reduction in bacterial growth over a 5-hour period against both bacterial species. nih.gov
Advanced Spectroscopic and Analytical Characterization for Research and Development
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR techniques used for the structural analysis of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Cyclopropanecarbonyl-3-methylphenol would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the phenol (B47542) ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The methyl group protons would resonate upfield (around 2.0-2.5 ppm) as a singlet. The protons of the cyclopropyl (B3062369) group would exhibit complex multiplets in the highly shielded region of the spectrum (typically 0.5-1.5 ppm). The methine proton of the cyclopropyl ring attached to the carbonyl group would be the most downfield of the cyclopropyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon would be the most deshielded, appearing far downfield (likely >190 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the hydroxyl group and the carbon attached to the carbonyl group showing distinct chemical shifts. The methyl carbon would appear upfield (around 15-25 ppm), and the cyclopropyl carbons would be found in the most upfield region (typically 5-20 ppm).
Predicted NMR Data:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to OH) | ~6.8 | d |
| Aromatic H (ortho to C=O) | ~7.6 | d |
| Aromatic H (meta to OH) | ~7.5 | dd |
| Phenolic OH | Variable (broad s) | s |
| Methyl (CH₃) | ~2.3 | s |
| Cyclopropyl CH (alpha to C=O) | ~2.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~198 |
| Aromatic C (C-OH) | ~158 |
| Aromatic C (C-CH₃) | ~138 |
| Aromatic C (C-C=O) | ~130 |
| Aromatic CH | ~115-130 |
| Methyl (CH₃) | ~20 |
| Cyclopropyl CH | ~15 |
To confirm the assignments from 1D NMR and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons and within the cyclopropyl ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the aromatic, methyl, and cyclopropyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected from the cyclopropyl methine proton to the carbonyl carbon and the adjacent aromatic carbon, and from the methyl protons to the adjacent aromatic carbons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in electron ionization (EI) MS would likely involve the loss of the cyclopropyl group, the methyl group, and carbon monoxide. Key fragments would be anticipated at m/z values corresponding to the loss of these moieties, providing further confirmation of the structure.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Phenolic O-H | 3200-3600 | Broad |
| Aromatic C-H | 3000-3100 | Sharp |
| Aliphatic C-H (methyl, cyclopropyl) | 2850-3000 | Sharp |
| Ketone C=O | 1660-1680 | Strong, sharp |
| Aromatic C=C | 1450-1600 | Medium to strong |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govnih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for analyzing its presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol, would be developed. The purity would be determined by the area percentage of the main peak in the chromatogram detected by a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is suitable for volatile and thermally stable compounds. jmchemsci.com For analysis, this compound might require derivatization of the polar hydroxyl group to increase its volatility. jmchemsci.com GC-MS is highly effective for identifying and quantifying the compound in complex matrices. jmchemsci.com
Computational and Theoretical Chemistry Approaches to Understanding 4 Cyclopropanecarbonyl 3 Methylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. nih.gov For 4-Cyclopropanecarbonyl-3-methylphenol, methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set offer a balance of computational cost and accuracy for predicting its geometry and electronic properties. inpressco.comreddit.com
These calculations can determine key electronic descriptors that govern the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the phenolic oxygen and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the phenolic hydrogen, highlighting it as a potential hydrogen bond donor.
Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data) Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the phenol (B47542) ring. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely associated with the carbonyl group. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Electron Affinity | 1.1 eV | Quantifies the energy change upon electron addition. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov This technique is invaluable for understanding the conformational landscape of flexible molecules like this compound and for modeling its interactions with biological macromolecules. nih.govnih.govarxiv.org
Conformational Analysis: The bond connecting the cyclopropylcarbonyl group to the 3-methylphenol ring is rotatable, allowing the molecule to adopt various conformations. An MD simulation, by placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms over time, can explore these different rotational states (rotamers). oup.com This analysis reveals the most energetically favorable and, therefore, most populated conformations in a solution, which is crucial as the bioactive conformation may not be the lowest energy state in a vacuum. nih.gov
Ligand-Protein Interactions: MD simulations are a cornerstone of modern drug discovery for studying how a small molecule (ligand) binds to a protein target. mdpi.comresearchgate.net If a protein target for this compound were identified, MD simulations could be used to model the binding process. Starting from a docked pose, the simulation would track the atomic movements of both the ligand and the protein, providing insights into the stability of the complex. researchgate.net Key interactions, such as hydrogen bonds between the phenolic hydroxyl group and protein residues, or hydrophobic interactions involving the cyclopropyl (B3062369) and methyl groups, can be monitored throughout the simulation. nih.gov This dynamic view helps to identify the critical residues responsible for binding and to estimate the binding free energy, which is a predictor of ligand affinity. arxiv.org
Table 2: Illustrative MD Simulation Analysis of this compound in a Hypothetical Protein Binding Site (Hypothetical Data)
| Interaction Type | Key Interacting Residues (Protein) | Average Occupancy (%) | Significance |
|---|---|---|---|
| Hydrogen Bond | ASP-152 (side chain O) | 85.4% | Anchors the ligand via its phenolic hydroxyl group. |
| Hydrogen Bond | GLY-108 (backbone N) | 62.1% | Stabilizes the carbonyl oxygen. |
| Hydrophobic | LEU-84, VAL-121 | >90% | Engages the cyclopropyl group in a hydrophobic pocket. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of MD simulations.
Chemoinformatics and Database Mining for Analog Discovery and Property Prediction
Chemoinformatics applies computational methods to analyze large chemical datasets, enabling researchers to discover new compounds and predict their properties. longdom.org For this compound, these techniques can be used to find structurally similar molecules (analogs) and to build predictive models for its biological activity and physicochemical properties.
Analog Discovery: By representing this compound as a molecular fingerprint, large chemical databases like PubChem, ChEMBL, or ZINC can be rapidly searched for analogs. Similarity metrics, such as the Tanimoto coefficient, quantify the structural resemblance between the query molecule and database compounds. This process can identify commercially available or previously synthesized molecules with similar scaffolds, which can be acquired for comparative studies or used as starting points for new designs. nih.govsynapse.org
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates variations in the chemical structure of compounds with their biological activity or a specific property. mdpi.com By compiling a dataset of analogs of this compound with known experimental data (e.g., toxicity, pKa, or receptor binding affinity), a QSAR model can be developed. jetir.orgnih.govunibo.it This model, often built using machine learning algorithms, can then predict the properties of the target compound and guide the design of new analogs with potentially improved characteristics. imist.ma
Table 3: Illustrative Chemoinformatics Search for Analogs of this compound (Hypothetical Data)
| Analog Compound | Tanimoto Similarity | Predicted Property (e.g., pKa) | Data Source |
|---|---|---|---|
| 4-Acetyl-3-methylphenol | 0.85 | 9.8 | QSAR Model unibo.it |
| 4-Cyclopentanecarbonyl-3-methylphenol | 0.79 | 10.1 | Internal Database |
| 4-Cyclopropanecarbonylphenol | 0.91 | 9.9 | ChEMBL |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of chemoinformatics analysis.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the mechanism of a chemical reaction is key to optimizing its conditions and yield. Computational chemistry allows for the detailed investigation of reaction pathways, including the characterization of high-energy, transient structures like transition states. nih.govacs.org
A plausible synthetic route to this compound is the Friedel-Crafts acylation of 3-methylphenol with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). acs.orgacs.orgkhanacademy.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction proceeds through a multi-step mechanism. masterorganicchemistry.com
Using DFT calculations, the entire reaction energy profile can be mapped. This involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, transition states, and products.
Transition State Search: Identifying the specific geometry that represents the highest energy point along the reaction coordinate connecting an intermediate to the next.
Frequency Calculation: Confirming the nature of each stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
By calculating the energies of these structures, the activation energy (the difference in energy between the reactants and the highest transition state) can be determined. researchgate.net This provides a quantitative measure of the reaction's kinetic feasibility. The calculations can also clarify the regioselectivity of the reaction—why the acylation occurs at the 4-position (para to the hydroxyl group) rather than other positions on the aromatic ring. rsc.org
Table 4: Illustrative Energy Profile for the Friedel-Crafts Acylation of 3-Methylphenol (Hypothetical Data) Energies calculated relative to reactants using DFT.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | 3-methylphenol + Acylium ion [Cl-AlCl₃]⁻ |
| Transition State 1 (TS1) | +15.2 | Formation of the sigma complex (para-attack). |
| Sigma Complex Intermediate | +5.8 | Wheland intermediate, aromaticity is disrupted. |
| Transition State 2 (TS2) | +8.1 | Deprotonation to restore aromaticity. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of transition state analysis.
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq | Maximizes acylation |
| Reaction Time | 4–6 hours | Reduces side products |
| Temperature | 0–5°C | Stabilizes cyclopropane |
Advanced: How can regioselective acylation at the 4-position of 3-methylphenol be achieved, and what techniques validate the substitution pattern?
Methodological Answer:
The 3-methyl group in phenol is meta-directing , making para-substitution challenging. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct acylation .
- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate and functionalize specific positions.
- Analytical validation :
Key Spectral Data (Hypothetical):
- IR : Strong C=O stretch at ~1680 cm⁻¹.
- MS : Molecular ion peak at m/z 190 (C₁₁H₁₀O₂⁺).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹³C NMR : Identifies the cyclopropane carbonyl carbon (δ 195–205 ppm) and quaternary carbons in the ring.
- HSQC/HMBC : Correlates aromatic protons with adjacent carbons to confirm substitution pattern.
- HPLC-PDA : Quantifies purity and detects impurities (e.g., unreacted phenol or positional isomers) .
Q. Table 2: NMR Assignments (Hypothetical)
| Proton/Carbon | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| C=O | 198 ppm | - |
| Aromatic H | 6.9–7.5 ppm | Doublet |
Advanced: How should conflicting solubility or melting point data be resolved across studies?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Purity : Validate via HPLC (≥99% purity) and elemental analysis.
- Solvent effects : Report solubility in standardized solvents (e.g., DMSO, ethanol) at 25°C .
Example:
Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?
Methodological Answer:
Given structural similarity to bioactive phenols (e.g., triclosan):
Q. Table 3: Assay Parameters
| Assay Type | Key Reagents | Detection Method |
|---|---|---|
| Antimicrobial | Mueller-Hinton broth | Optical density |
| COX Inhibition | Arachidonic acid | Fluorescence |
Advanced: How can computational methods aid in predicting the compound’s reactivity or bioactivity?
Methodological Answer:
- DFT calculations : Model electrophilic substitution pathways to predict regioselectivity.
- Molecular docking : Simulate binding to targets (e.g., COX-2) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., cyclopropane ring strain) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
